Cas no 316-14-3 (6-Methylbenzaanthracene)

6-Methylbenzaanthracene 化学的及び物理的性質
名前と識別子
-
- Benz[a]anthracene,6-methyl-
- 6-Methylbenz[a]anthracene
- 6-methylbenzo[a]anthracene
- AR-E33 6-METHYLBENZ(A)ANTHRACENE
- CCRIS 1884
- NS00126386
- FT-0631940
- WLN: L D6 B666J L1
- AKOS024341196
- CCRIS 1886
- 316-14-3
- Benz[a]anthracene, 6-methyl-
- 6-Methyltetraphene
- BRN 1954983
- BRN 2048520
- DTXSID60873919
- METHYLBENZ(A)ANTHRACENE, 6-
- NSC409457
- 4-Methyl-1,2-benzanthracen
- NSC-409457
- BENZ(a)ANTHRACENE, 6-METHYL-
- WOIBRJNTTODOPT-UHFFFAOYSA-N
- 6-METHYLBENZO(A)ANTHRACENE
- CAC9SJF3PP
- 6-Methylbenzo[a]anthracene #
- NSC 409457
- 6-Methylbenz(a)anthracene
- 6-Methylbenzaanthracene
-
- MDL: MFCD00029019
- インチ: InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3
- InChIKey: WOIBRJNTTODOPT-UHFFFAOYSA-N
- SMILES: CC1=CC2=CC=CC=C2C3=C1C=C4C=CC=CC4=C3
計算された属性
- 精确分子量: 242.11000
- 同位素质量: 242.10955
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- XLogP3: 5.8
じっけんとくせい
- 密度みつど: 1.1011 (estimate)
- ゆうかいてん: 127°C
- Boiling Point: 452.14°C (rough estimate)
- フラッシュポイント: 217.8°C
- Refractive Index: 1.7480 (estimate)
- PSA: 0.00000
- LogP: 5.45460
- じょうきあつ: 0.0±0.5 mmHg at 25°C
6-Methylbenzaanthracene Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methylbenzaanthracene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
6-Methylbenzaanthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
Chemenu | CM539322-1g |
6-Methyltetraphene |
316-14-3 | 97% | 1g |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1 mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
Chemenu | CM539322-250mg |
6-Methyltetraphene |
316-14-3 | 97% | 250mg |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10 mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
TRC | M288805-10mg |
6-Methylbenz[a]anthracene |
316-14-3 | 10mg |
$253.00 | 2023-05-18 | ||
TRC | M288805-100mg |
6-Methylbenz[a]anthracene |
316-14-3 | 100mg |
$1918.00 | 2023-05-18 | ||
Chemenu | CM539322-100mg |
6-Methyltetraphene |
316-14-3 | 97% | 100mg |
$*** | 2023-03-29 |
6-Methylbenzaanthracene 関連文献
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1. Metal complexes of molecular clefts. The synthesis and X-ray crystal structures of a mononuclear barium and four binuclear silver(I) complexes of bibracchial tetraimine Schiff-base macrocyclesHarry Adams,Neil A. Bailey,W. Daniel Carlisle,David E. Fenton,Gentilina Rossi J. Chem. Soc. Dalton Trans. 1990 1271
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Auréa Andrade-Eiroa,Roya Shahla,Manolis N. Romanías,Philippe Dagaut RSC Adv. 2014 4 33636
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Ewa Skoczynska,Pim Leonards,Jacob de Boer Anal. Methods 2013 5 213
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4. The X-ray molecular structures of methyl 4,5,7,8,9,10,11,12,13,14-decahydro-7,9-dioxo-8,15-methenopyrrolo[3,2,1-op][1]benzazacyclododecine-16-carboxylate, methyl (Z)-1′,2′,4′,5′-tetrahydro-2,4′-dioxospiro(cycloheptane-1,6′-[6H]pyrrolo[3,2,1-ij]quinolin)-5′-ylideneacetate, and methyl (Z)-1,1a,2,3,4,8,9,9a-octahydro-1-methoxycarbonylmethyl-11-methoxycarbonylmethylene-12-oxo-1b,4a-epoxyethanoindolizino[2,3,4,5,6-jklm]carbazole-1-carboxylateRoy M. Letcher,Ting-Fong Lai,Thomas C. W. Mak J. Chem. Soc. Perkin Trans. 1 1985 1921
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5. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reactionSubodh Kumar J. Chem. Soc. Perkin Trans. 1 1998 3157
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6. Photocyclisation of some stilbene analogues. Synthesis of dibenzo[a,l]pyreneW. Carruthers J. Chem. Soc. C 1967 1525
-
7. Studies in Werner clathrates. Part 4. Structures of tetrakis(4-ethylpyridine)di-isothiocyanatonickel(II) and its clathrates with p-, m-, and o-xylene, carbon disulphide, and carbon tetrachlorideMadeleine H. Moore,Luigi R. Nassimbeni,Margaret L. Niven J. Chem. Soc. Dalton Trans. 1987 2125
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8. ortho-Arylation of 3,5-di-tert-butylphenol with aryllead(IV) derivatives: a facile synthesis of sterically hindered phenolsDerek H. R. Barton,Dervilla M. X. Donnelly,Patrick J. Guiry,Jean-Pierre Finet J. Chem. Soc. Perkin Trans. 1 1994 2921
6-Methylbenzaanthraceneに関する追加情報
Comprehensive Overview of 6-Methylbenzaanthracene (CAS No. 316-14-3): Properties, Applications, and Research Insights
6-Methylbenzaanthracene (CAS No. 316-14-3) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in both academic and industrial research due to its unique chemical structure and potential applications. This compound, often referred to by its systematic name 6-MBA, belongs to the benzaanthracene family, characterized by fused aromatic rings. Its molecular formula is C19H14, and it exhibits properties typical of PAHs, such as UV absorbance and fluorescence, making it valuable in material science and analytical chemistry.
One of the most frequently searched questions about 6-Methylbenzaanthracene revolves around its synthesis methods and purification techniques. Researchers often explore its preparation via cyclization reactions or catalytic dehydrogenation of precursor molecules. The compound’s stability under varying temperatures and solvents is another area of interest, particularly for those working on organic semiconductors or fluorescence markers. Recent studies highlight its role in photovoltaic materials, where its conjugated π-system enhances electron mobility.
Environmental and toxicological studies of 6-Methylbenzaanthracene are also trending topics. While not classified as a hazardous substance under current regulations, its structural similarity to other PAHs prompts investigations into its biodegradability and ecological impact. Analytical techniques like HPLC and GC-MS are commonly employed to detect trace amounts in environmental samples, addressing concerns about PAH accumulation in ecosystems.
In the pharmaceutical realm, 6-MBA is studied for its potential as a scaffold in drug discovery. Its rigid aromatic framework makes it a candidate for designing inhibitors targeting specific enzymes or receptors. However, researchers emphasize the need for structural modifications to optimize bioavailability and reduce unintended interactions—a challenge often discussed in forums focused on medicinal chemistry.
The compound’s spectroscopic properties are another hot topic. Its UV-Vis absorption peaks near 290 nm and 350 nm, coupled with blue fluorescence under UV light, make it useful in sensor development and optical materials. Recent publications highlight its integration into nanostructured materials for enhanced light-harvesting efficiency, aligning with the global push for sustainable energy solutions.
From a commercial perspective, suppliers of 6-Methylbenzaanthracene (CAS No. 316-14-3) often highlight its high purity grades (≥98%) for research applications. Pricing trends and batch-to-batch consistency are common concerns among buyers, reflecting the compound’s niche but critical role in specialized R&D sectors. Storage recommendations typically advise protection from light and moisture to preserve its stability.
Emerging discussions also link 6-MBA to advanced carbon materials, such as graphene analogs, where its planar structure could aid in controlled carbonization processes. This aligns with broader interests in carbon nanotechnology and green chemistry, areas frequently searched by material scientists.
In summary, 6-Methylbenzaanthracene (CAS No. 316-14-3) bridges multiple disciplines—from environmental science to cutting-edge material engineering. Its versatility ensures continued relevance, particularly as researchers explore sustainable applications and refine synthetic protocols. For those delving into PAH chemistry or functional material design, this compound remains a focal point of innovation.
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